molecular formula C13H19BrN2O B13871547 [1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine

[1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine

Cat. No.: B13871547
M. Wt: 299.21 g/mol
InChI Key: JKTRQBQJXCVLAA-UHFFFAOYSA-N
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Description

[1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine: is a chemical compound that features a bromophenyl group attached to a morpholine ring via an ethyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and morpholine.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with morpholine to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial techniques include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Used in the design of novel drug candidates.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine involves its interaction with specific molecular targets. The bromophenyl group allows for binding to aromatic residues in proteins, while the morpholine ring can interact with polar regions. This compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Bromophenylamine: Shares the bromophenyl group but lacks the morpholine and ethylamine components.

    Morpholine: Contains the morpholine ring but lacks the bromophenyl and ethylamine groups.

    N-(4-Bromophenyl)morpholine: Similar structure but lacks the ethylamine group.

Uniqueness:

  • The combination of the bromophenyl group with the morpholine and ethylamine components provides unique chemical and biological properties.
  • The presence of the bromophenyl group allows for specific interactions with aromatic residues, while the morpholine ring enhances solubility and bioavailability.

This detailed article provides a comprehensive overview of [1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

1-(4-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine

InChI

InChI=1S/C13H19BrN2O/c1-15-13(10-16-6-8-17-9-7-16)11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3

InChI Key

JKTRQBQJXCVLAA-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1CCOCC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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